
6-Fluoro-1,7-dimethoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1,7-dimethoxyisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,7-dimethoxyisoquinoline can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor: Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods
Industrial production of fluorinated isoquinolines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-1,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide in liquid ammonia can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce quinoline oxides .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1,7-dimethoxyisoquinoline has several scientific research applications:
Pharmaceuticals: The compound’s unique biological activities make it a valuable component in drug development.
Materials Science: Fluorinated isoquinolines are used in the development of organic light-emitting diodes (OLEDs) due to their light-emitting properties.
Agriculture: The compound can be used in the synthesis of agrochemicals that protect crops from pests and diseases.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s ability to interact with biological molecules, leading to unique bioactivities. For example, fluorinated isoquinolines can inhibit enzymes involved in DNA replication, making them effective antibacterial agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid: This compound is a structural analogue with similar antibacterial properties.
5,7-Difluoroquinoline: Another fluorinated quinoline with comparable chemical reactivity.
Uniqueness
6-Fluoro-1,7-dimethoxyisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological and physical properties.
Eigenschaften
CAS-Nummer |
1202006-87-8 |
|---|---|
Molekularformel |
C11H10FNO2 |
Molekulargewicht |
207.20 g/mol |
IUPAC-Name |
6-fluoro-1,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10FNO2/c1-14-10-6-8-7(5-9(10)12)3-4-13-11(8)15-2/h3-6H,1-2H3 |
InChI-Schlüssel |
TUPKBXBBZLTRSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=CN=C(C2=C1)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


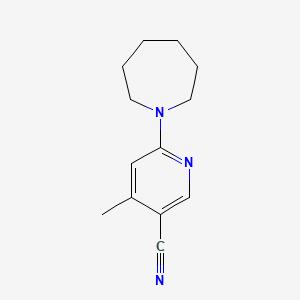



![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)

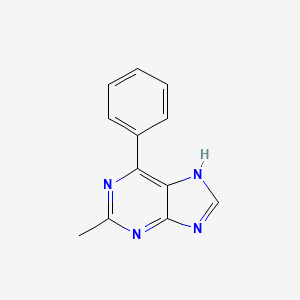
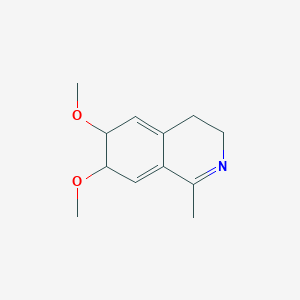
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)
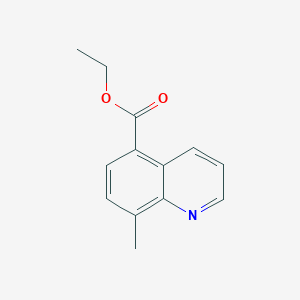
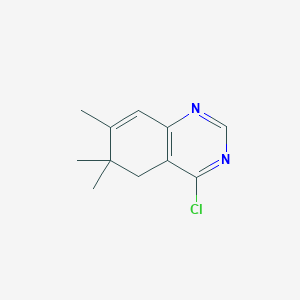

![3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892731.png)

